molecular formula C23H23N5O B4032615 2-(1-isopropyl-1H-pyrazol-4-yl)-N-methyl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

2-(1-isopropyl-1H-pyrazol-4-yl)-N-methyl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

Cat. No.: B4032615
M. Wt: 385.5 g/mol
InChI Key: MNXBLEKLNLQWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-isopropyl-1H-pyrazol-4-yl)-N-methyl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C23H23N5O and its molecular weight is 385.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.19026037 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

ATM Kinase Inhibitors

A series of 3-quinoline carboxamides has been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds, including variants like 6-[6-(methoxymethyl)-3-pyridinyl]-4-{[(1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl]amino}-3-quinolinecarboxamide, have demonstrated potent inhibition of ATM with suitable ADME properties for oral administration. They have shown efficacy in combination with DNA double-strand break (DSB) inducing agents in disease-relevant models, highlighting their potential in probing ATM inhibition in vivo (Degorce et al., 2016).

Carboxamide Derivatives and Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines synthesized from 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione have shown potent cytotoxic activities against several cancer cell lines. Some compounds have demonstrated significant growth inhibitory properties and, in some cases, curative effects in mouse models of subcutaneous colon 38 tumors, indicating their potential as potent cytotoxic agents (Deady et al., 2003).

Metal Ion Coordination and NO Delivery

N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines have been synthesized to form complexes with metal ions, which could be useful for targeted delivery of nitric oxide (NO) to biological sites such as tumors. These complexes, upon irradiation with long-wavelength light, release NO, showcasing an innovative approach to cancer treatment and imaging (Yang et al., 2017).

Antiproliferative Activity

Amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid have been assessed for their antiproliferative activities against human cancer cell lines. Compounds have exhibited promising cytotoxic activity, with one showing significant cell cycle arrest, indicating potential for cancer cell proliferation intervention (Pirol et al., 2014).

Properties

IUPAC Name

N-methyl-2-(1-propan-2-ylpyrazol-4-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O/c1-16(2)28-15-18(13-25-28)22-12-20(19-6-4-5-7-21(19)26-22)23(29)27(3)14-17-8-10-24-11-9-17/h4-13,15-16H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXBLEKLNLQWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)N(C)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.